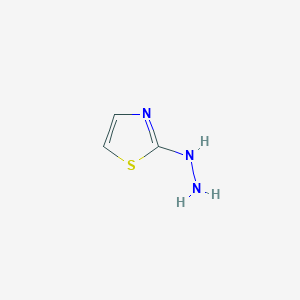

2-Hydrazinylthiazole

Description

Properties

IUPAC Name |

1,3-thiazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-6-3-5-1-2-7-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWNEJOURYOHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474773 | |

| Record name | 2-Hydrazinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-51-4 | |

| Record name | 2-Hydrazinylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatile 2-Hydrazinylthiazole Scaffold in Drug Discovery

An In-depth Technical Guide to the Synthesis of 2-Hydrazinylthiazoles

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds and approved pharmaceuticals. When functionalized with a hydrazinyl group at the 2-position, the resulting 2-hydrazinylthiazole moiety gains significant versatility as a pharmacophore, demonstrating a remarkable breadth of therapeutic potential.[1][2] This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting potent activities, including anti-Candida, antimycobacterial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6]

The synthetic accessibility and the potential for diverse structural modifications make 2-hydrazinylthiazoles a highly attractive template for drug development professionals.[7] This guide provides a detailed exploration of the primary synthetic protocols for constructing this valuable scaffold, focusing on the underlying chemical principles, step-by-step methodologies, and critical experimental insights for researchers in the field.

Core Synthetic Strategy I: The Hantzsch-Type Two-Step Synthesis

The most robust and widely employed method for synthesizing 2-hydrazinylthiazoles is a modification of the classic Hantzsch thiazole synthesis.[8][9][10] This approach is favored for its reliability and the ability to isolate and purify a key intermediate, which often leads to higher purity of the final product. The process is bifurcated into two distinct experimental stages: the formation of a thiosemicarbazone intermediate, followed by its cyclization with an α-haloketone.

Step 1: Synthesis of the Thiosemicarbazone Intermediate

The foundational step is the acid-catalyzed condensation of a selected carbonyl compound (an aldehyde or ketone) with thiosemicarbazide. This reaction forms a thiosemicarbazone, which serves as the direct precursor for the thiazole ring.

-

Causality and Mechanism: The reaction proceeds via nucleophilic attack of the primary amine of thiosemicarbazide on the electrophilic carbonyl carbon. A catalytic amount of acid, such as glacial acetic acid, protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial addition. Subsequent dehydration yields the stable C=N double bond of the thiosemicarbazone. The choice of carbonyl compound is a critical determinant of the final substitution pattern on the hydrazinyl side chain.

Step 2: Cyclocondensation to Form the Thiazole Ring

The purified thiosemicarbazone is then subjected to a cyclocondensation reaction with an α-haloketone (e.g., 2-bromoacetophenone or its derivatives). This step constructs the thiazole heterocycle.

-

Causality and Mechanism: This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) followed by an intramolecular cyclization and dehydration. The sulfur atom of the thiosemicarbazone, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the hydrazone nitrogen onto the ketone's carbonyl carbon. The final step is the elimination of a water molecule to form the stable, aromatic 1,3-thiazole ring.[11][12]

Caption: Figure 1: Mechanism of Hantzsch-Type Synthesis.

Experimental Protocol: Synthesis of (E)-2-(2-Benzylidenehydrazinyl)-4-phenylthiazole

This protocol details the two-step synthesis, starting from benzaldehyde and thiosemicarbazide.

Part A: Synthesis of (E)-2-Benzylidenehydrazine-1-carbothioamide (Thiosemicarbazone Intermediate)

-

Reaction Setup: Dissolve thiosemicarbazide (10 mmol) in 50 mL of refluxing ethanol. To this solution, add benzaldehyde (10 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux: Heat the mixture under reflux for 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane.

-

Isolation: After completion, cool the reaction mixture to room temperature. The white crystalline product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Part B: Synthesis of (E)-2-(2-Benzylidenehydrazinyl)-4-phenylthiazole

-

Reaction Setup: In a round-bottom flask, dissolve the thiosemicarbazone intermediate from Part A (5 mmol) and 2-bromoacetophenone (5 mmol) in 30 mL of absolute ethanol.[4][5]

-

Reflux: Reflux the reaction mixture for 4-5 hours, again monitoring its completion via TLC.[5]

-

Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice with stirring.[4] A solid precipitate will form.

-

Purification: Filter the crude product, wash thoroughly with water, and then recrystallize from ethanol to obtain the pure this compound derivative.[4]

Core Synthetic Strategy II: One-Pot, Multi-Component Reactions (MCRs)

For increased efficiency and adherence to the principles of green chemistry, one-pot multi-component syntheses have emerged as a powerful alternative.[13] In this approach, the carbonyl compound, thiosemicarbazide, and α-haloketone are combined in a single reaction vessel, obviating the need for isolating the thiosemicarbazone intermediate.

-

Causality and Advantages: This methodology offers several advantages, including reduced reaction times, lower solvent consumption, and simplified operational procedures.[14] The reaction often proceeds by forming the thiosemicarbazone in situ, which then immediately reacts with the α-haloketone present in the mixture. Catalysts, such as ionic liquids or graphene oxide, can be employed to facilitate the reaction, often allowing it to proceed under milder conditions, such as at room temperature.[1][14]

Caption: Figure 2: Comparison of Synthetic Workflows.

Experimental Protocol: Graphene Oxide-Catalyzed One-Pot Synthesis

This protocol is an example of a green, efficient, one-pot synthesis performed at room temperature.[1]

-

Catalyst Suspension: Suspend a catalytic amount of graphene oxide (GO) in ethanol in a round-bottom flask.

-

Addition of Reagents: To the suspension, add thiosemicarbazide (1 mmol), the desired carbonyl compound (e.g., benzaldehyde, 1 mmol), and the α-haloketone (e.g., 2-bromoacetophenone, 1 mmol).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

-

Isolation and Purification: Upon completion, the catalyst can be removed by filtration. The filtrate is then concentrated, and the crude product is purified by recrystallization from ethanol.

Comparative Analysis of Synthetic Protocols

The choice between a two-step and a one-pot synthesis depends on the specific goals of the researcher, such as desired purity, scale, and efficiency.

| Parameter | Two-Step Hantzsch-Type Synthesis | One-Pot Multi-Component Synthesis |

| Starting Materials | Carbonyl, Thiosemicarbazide (Step 1); α-Haloketone (Step 2) | Carbonyl, Thiosemicarbazide, α-Haloketone (all at once) |

| Intermediate | Thiosemicarbazone is isolated and purified | Thiosemicarbazone is formed in situ |

| Typical Conditions | Refluxing ethanol, often requires heating for several hours[4][5] | Can often be performed at room temperature, especially with a catalyst[1] |

| Catalyst | Typically acid catalyst (e.g., acetic acid) for Step 1 | Often employs catalysts like ionic liquids or graphene oxide for efficiency[1][14] |

| Yields | Generally good to high yields (variable) | Moderate to excellent yields (61-90%) reported[5][9] |

| Purity | Often results in a cleaner final product due to intermediate purification | May require more rigorous final purification |

| Advantages | High reliability, control over reaction, purer final product | High efficiency, atom economy, reduced solvent/time, greener |

Structural Characterization and Validation

Confirmation of the successful synthesis of this compound derivatives is achieved through a combination of standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The formation of the thiazole ring is confirmed by the appearance of a characteristic singlet for the C5-H proton, typically observed in the range of 6.22–7.50 ppm.[5] The azomethine proton (-N=CH-) appears as a singlet between 7.85-8.43 ppm, and the N-H proton of the hydrazinyl group gives a signal significantly downfield, often between 11.26–12.50 ppm.[3][5]

-

¹³C NMR Spectroscopy: The three carbon atoms of the thiazole ring provide characteristic signals. C2 is typically found around 168-170 ppm, C4 at 148-160 ppm, and C5 at 101-104 ppm.[10]

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of important functional groups. These include N-H stretching (around 3138–3278 cm⁻¹), C=N stretching of the azomethine and thiazole ring (1600–1699 cm⁻¹), and aromatic C=C stretching (1436–1571 cm⁻¹).[10]

-

Mass Spectrometry (MS): Provides the molecular ion peak, confirming that the product has the correct molecular weight.[3]

By understanding these distinct synthetic pathways and analytical validation methods, researchers are well-equipped to produce and characterize a wide array of this compound derivatives for application in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. (2013) | Parameshwar Makam | 110 Citations [scispace.com]

- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. synarchive.com [synarchive.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. youtube.com [youtube.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

Synthesis of 2-(2-hydrazinyl)thiazole derivatives

An In-Depth Technical Guide to the Synthesis of 2-(2-Hydrazinyl)thiazole Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core methodologies for synthesizing 2-(2-hydrazinyl)thiazole derivatives. This scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] This document moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that inform protocol design and optimization.

Strategic Importance of the 2-(2-Hydrazinyl)thiazole Scaffold

The 1,3-thiazole ring is a privileged structure in drug discovery, and the incorporation of a hydrazinyl moiety at the 2-position significantly broadens its pharmacological potential.[1][4] This functional group acts as a versatile handle for further derivatization, often into hydrazones, which enhances molecular diversity and allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5][6] The facile synthesis and potential for structural optimization make 2-(2-hydrazinyl)thiazoles a highly attractive target for the development of novel therapeutic agents.[1]

Primary Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most prevalent and versatile route to 2-(2-hydrazinyl)thiazole derivatives is a modification of the classic Hantzsch thiazole synthesis.[7][8] This pathway involves the reaction of a thiosemicarbazone intermediate with an α-haloketone. The causality behind this strategy lies in its reliability and the commercial availability of a wide array of starting materials, allowing for extensive structural diversification.

Step 1: Formation of the Thiosemicarbazone Intermediate

The foundational step is the synthesis of a thiosemicarbazone via the condensation of an aldehyde or ketone with thiosemicarbazide.[3][9]

Mechanistic Rationale: This reaction is a classic nucleophilic addition to a carbonyl group.[10] The terminal nitrogen of thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate is typically acid-catalyzed, driving the reaction to completion to form the stable C=N double bond of the thiosemicarbazone.[11]

Caption: Formation of a thiosemicarbazone intermediate.

Experimental Protocol: Synthesis of a Representative Thiosemicarbazone

This protocol is adapted from methodologies used in the synthesis of bioactive hydrazinyl-thiazoles.[3]

-

Dissolution: Dissolve the selected aldehyde or ketone (1.0 equivalent) in ethanol or methanol.

-

Addition: To this solution, add thiosemicarbazide (1.0-1.1 equivalents).

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%) to facilitate the condensation.[3]

-

Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The thiosemicarbazone product often precipitates out of solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Hantzsch Cyclization to Form the Thiazole Ring

The key ring-forming step involves the reaction of the purified thiosemicarbazone with a suitable α-haloketone (e.g., an α-bromoacetophenone derivative).[12][13]

Mechanistic Rationale: This reaction proceeds via a sequence of nucleophilic substitution and intramolecular cyclization.[7][14] The sulfur atom of the thiosemicarbazone, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen, displacing the halide ion.[15] This is followed by an intramolecular condensation between a nitrogen atom of the hydrazine moiety and the ketone's carbonyl group, which, after dehydration, yields the stable aromatic thiazole ring.[7]

Caption: General workflow for the Hantzsch synthesis of 2-hydrazinylthiazoles.

Experimental Protocol: Hantzsch Cyclization

This protocol is a generalized procedure based on multiple reports.[9][12]

-

Reactant Mixture: In a round-bottom flask, suspend or dissolve the thiosemicarbazone (1.0 equivalent) in a suitable solvent, typically absolute ethanol.

-

Addition of Haloketone: Add the α-haloketone (1.0 equivalent) to the mixture.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Product Isolation: After cooling, the product, often a hydrobromide or hydrochloride salt, may precipitate. This solid can be collected by filtration.

-

Neutralization & Purification: The salt is often neutralized with a base (e.g., sodium bicarbonate solution) to yield the free base form of the 2-(2-hydrazinyl)thiazole derivative. The crude product is then purified, typically by recrystallization from ethanol or by column chromatography.[12]

Table 1: Representative Yields for Hantzsch Synthesis of 2-(2-Arylidenehydrazinyl)thiazoles

| Thiosemicarbazone Substituent (Ar) | α-Haloketone Substituent (Ar') | Solvent | Yield (%) | Reference |

| 4-Fluorophenyl | 4-Fluorophenyl | Ethanol | 78% | [12] |

| 4-Chlorophenyl | 4-Fluorophenyl | Ethanol | 80% | [12] |

| 4-Nitrophenyl | 4-Fluorophenyl | Ethanol | 75% | [12] |

| Phenyl | Phenyl | Ethanol | N/A | [11] |

Alternative Strategy: Nucleophilic Substitution on a Pre-formed Thiazole

An alternative synthetic design involves the introduction of the hydrazine group onto a pre-existing thiazole ring bearing a suitable leaving group at the C2 position, such as a halogen or an amino group.

Causality and Application: This strategy is particularly useful when the desired 2-halothiazole or 2-aminothiazole precursor is more readily accessible than the corresponding thiosemicarbazone. For instance, certain 2-aminobenzothiazoles are commercially available or easily synthesized.

Mechanistic Rationale: The reaction is a nucleophilic aromatic substitution (SNAr). Hydrazine hydrate acts as a potent nucleophile, attacking the electron-deficient C2 position of the thiazole ring.[16][17] The reaction often requires harsh conditions, such as high temperatures, due to the aromatic nature of the thiazole ring. The use of solvents like ethylene glycol or acid catalysis in water can facilitate the displacement of the leaving group.

Caption: Nucleophilic substitution pathway to 2-hydrazinylthiazoles.

Experimental Protocol: Hydrazinolysis of 2-Aminobenzothiazole

This protocol is based on an improved, environmentally friendlier method.

-

Reaction Setup: To a solution of the 2-aminobenzothiazole derivative (1.0 equivalent) in water, add concentrated hydrochloric acid (1.0 equivalent).

-

Nucleophile Addition: Add hydrazine hydrate (75% solution, 2.5 equivalents) to the mixture.

-

Reaction Conditions: Heat the mixture under reflux for the time specified by the substrate (typically 6-12 hours), monitoring by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution.

-

Isolation and Purification: The precipitated solid product is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Efficient Approaches: One-Pot, Multi-Component Reactions (MCRs)

Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot, three-component reactions, wherein the aldehyde/ketone, thiosemicarbazide, and α-haloketone are combined in a single reaction vessel, represent a significant process intensification.[3][18]

Strategic Advantage: This approach obviates the need for isolation and purification of the intermediate thiosemicarbazone, thereby saving time, reducing solvent waste, and often improving overall yields.[2][18] These reactions can be catalyzed to proceed under mild and environmentally benign conditions.[18][19]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Item - Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and molecular dynamics simulations of thiazole-based hydrazones targeting MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. synarchive.com [synarchive.com]

- 9. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity agai ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00928E [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 16. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

2-Hydrazinylthiazole chemical properties and structure

An In-Depth Technical Guide to the 2-Hydrazinylthiazole Core: Chemical Properties, Structure, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Thiazole Ring's Enduring Legacy in Medicinal Chemistry

The thiazole nucleus stands as one of the most vital heterocyclic scaffolds in the landscape of drug discovery and development. Its presence in natural products, such as Vitamin B1 (Thiamine), and its integration into a multitude of FDA-approved drugs underscore its versatile and privileged structure. Within this esteemed class of compounds, the this compound core has emerged as a particularly fruitful scaffold. Its unique electronic properties and synthetic tractability have allowed for the creation of vast libraries of derivatives, leading to significant advances in the search for novel therapeutic agents. This guide provides a comprehensive technical overview of the this compound core, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, structural nuances, synthesis, and its pivotal role in shaping modern medicinal chemistry.

Part 1: Structural Elucidation and Physicochemical Profile

The this compound scaffold is characterized by a five-membered aromatic ring containing sulfur and nitrogen (the thiazole ring), substituted at the C2 position with a hydrazine (-NHNH₂) group. This hydrazine moiety is a critical pharmacophore, serving as a versatile synthetic handle and a key hydrogen bonding component for molecular interactions with biological targets.

The structural integrity and identity of this compound derivatives are typically confirmed through a suite of spectroscopic techniques.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the C5 position of the thiazole ring typically resonates as a singlet in the range of 6.2-7.5 ppm.[3] The N-H protons of the hydrazine group are also characteristic, often appearing as broad singlets that can shift significantly (from 9.0 to 12.5 ppm) depending on the substitution and solvent, reflecting the aromaticity of the thiazole ring.[4][5]

-

¹³C NMR: The carbon atoms of the thiazole ring exhibit distinct chemical shifts: C2 (adjacent to the hydrazine and nitrogen) is typically found in the 168-171 ppm region, C4 appears around 148-161 ppm, and C5 is observed further upfield at approximately 101-105 ppm.[3]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the core functional groups. A characteristic N-H stretching band is observed in the region of 3100-3400 cm⁻¹.[3][6] The C=N stretching vibration of the thiazole ring is also prominent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of newly synthesized derivatives, matching the observed mass with the calculated mass.[1][3]

Physicochemical Data for Representative this compound Derivatives

While data for the unsubstituted parent compound is sparse, numerous derivatives have been characterized. The following table summarizes key physicochemical properties for selected analogues to provide a comparative overview.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Log P (Calculated) | Reference |

| 2-Hydrazinobenzothiazole | C₇H₇N₃S | 165.22 | 198-202 | - | [7] |

| 4-(4-Fluorophenyl)-2-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | C₁₇H₁₁F₄N₃S | 377.35 | 168-169 | - | [3] |

| Pyridine-appended derivatives | C₁₁H₁₂N₄S - C₁₈H₁₈N₄OS | 232.31 - 370.43 | - | 1.64 - 4.10 | [4] |

| 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | C₁₆H₁₁N₃S | 277.35 | 198-199 | - | [6] |

Note: Log P values are often calculated in silico to assess the lipophilicity of compounds, a critical parameter for drug-likeness.[4]

Part 2: Synthesis and Reactivity

The construction of the this compound core is most commonly achieved via the Hantzsch thiazole synthesis , a robust and versatile method.[3][8] This approach offers the advantage of readily diversifying the substituents at the C4 and C5 positions of the thiazole ring.

Core Synthesis Workflow: Hantzsch Thiazole Synthesis

The general workflow involves a two-step process that is often telescoped into a one-pot reaction for efficiency. The causality behind this choice is the formation of a reactive intermediate that can be directly cyclized without isolation, saving time and resources.

Diagram 1: Hantzsch Synthesis Workflow. A two-step process for synthesizing this compound derivatives.

Experimental Protocol: General Procedure for the Synthesis of 2-(2-Arylidenehydrazinyl)-4-(aryl)thiazoles

This protocol is a self-validating system; the successful formation of the product is confirmed by physical changes (precipitation, color change) and verified by TLC, with final structural confirmation by spectroscopy.

-

Thiosemicarbazone Formation:

-

To a solution of a substituted aldehyde (10 mmol) in absolute ethanol (30 mL), add thiosemicarbazide (10 mmol, 0.91 g).

-

Add 2-3 drops of glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the condensation reaction.

-

Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot indicates reaction completion.

-

Cool the reaction mixture to room temperature. The resulting thiosemicarbazone intermediate often precipitates and can be collected by filtration.

-

-

Cyclization to form the Thiazole Ring:

-

Suspend the dried thiosemicarbazone (10 mmol) and an appropriate α-bromoacetophenone derivative (10 mmol) in absolute ethanol (50 mL).[3] Alternative solvents like tetrahydrofuran (THF) can also be used.[6][9]

-

Heat the mixture under reflux for 4-6 hours. The cyclization proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by dehydration to form the aromatic thiazole ring.

-

Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or 1,4-dioxane.[6]

-

Key Reactivity: The Hydrazine Moiety

The synthetic utility of the this compound core is largely defined by the reactivity of the terminal -NH₂ group of the hydrazine moiety. This group is a potent nucleophile, readily reacting with electrophiles. The most common reaction is condensation with aldehydes and ketones to form stable hydrazones (Schiff bases).[4] This reaction is fundamental to the molecular hybridization approach in drug design, allowing for the facile linkage of the this compound core to other pharmacophoric fragments.[4]

Diagram 2: Key Reactivity of the Hydrazine Group. Condensation with carbonyls to form hydrazones is a cornerstone reaction.

Part 3: Applications in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to its exploration in a wide range of therapeutic areas.

-

Antimycobacterial Agents: A significant body of research has focused on developing this compound derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[4][10] These compounds are often designed as mimics of the antibiotic Thiolactomycin and are investigated as inhibitors of the β-Ketoacyl-ACP Synthase (KasA) protein, which is essential for mycolic acid biosynthesis in the bacterial cell wall.[10] Some derivatives have shown minimum inhibitory concentrations (MIC) in the low micromolar range against the H37Rv strain of Mtb.[4]

-

Antimicrobial and Antifungal Agents: The scaffold has demonstrated broad-spectrum antibacterial and antifungal activity.[11] Derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungal strains like Candida albicans.[9][11] The proposed mechanism for antifungal activity involves the inhibition of lanosterol C14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]

-

Anticancer Agents: The antiproliferative activity of this compound derivatives has been evaluated against numerous cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K-562).[2][9][12] The mechanisms of action are diverse, with some compounds acting as inhibitors of protein tyrosine kinases (PTKs) or inducing apoptosis and cell cycle arrest.[9]

-

Antioxidant and Anti-inflammatory Activity: Certain derivatives have shown promising antioxidant effects by scavenging free radicals, as demonstrated in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[1] This activity, combined with potential anti-inflammatory properties, makes them interesting candidates for diseases with an oxidative stress component.[12]

Part 4: Safety, Handling, and Stability

As with all hydrazine-containing compounds, appropriate safety precautions are paramount.

Hazard Profile

Based on Safety Data Sheets (SDS) for various derivatives, the this compound class of compounds should be handled with care. Common hazards include:[13][14]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

More potent analogues can carry more severe warnings, including toxicity on contact with skin or if inhaled.[15][16]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

-

Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[15] Do not eat, drink, or smoke in the laboratory.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] For long-term stability, particularly for sensitive analogues, storage in a freezer under an inert atmosphere is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[12]

Conclusion and Future Outlook

The this compound core continues to be a scaffold of immense interest and potential. Its synthetic accessibility via the Hantzsch synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of physicochemical and pharmacological properties. The key to its success lies in the reactive hydrazine handle, which provides an anchor point for molecular hybridization, combining the favorable properties of the thiazole ring with other bioactive fragments. Future research will undoubtedly continue to leverage this versatile core to develop next-generation therapeutics targeting a wide array of diseases, from infectious agents to complex multifactorial conditions like cancer.

References

-

Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. (2022). PubMed Central. Retrieved from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pyridine appended this compound derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022). PubMed Central. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. Retrieved from [Link]

-

Functional groups of the hydrazinyl-thiazole derivatives 2a–p. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. (n.d.). ResearchGate. Retrieved from [Link]

- Makam, P., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry, 69, 564-576.

-

Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025). National Institutes of Health. Retrieved from [Link]

-

Makam, P., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. ResearchGate. Retrieved from [Link]

-

Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

-

Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. (2022). ResearchGate. Retrieved from [Link]

-

Functional groups of the hydrazinyl-thiazole derivatives 2a-p. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Dove Medical Press. Retrieved from [Link]

-

Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine appended this compound derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Hydrazinyl-4-(o-tolyl)thiazole | Benchchem [benchchem.com]

- 10. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. aksci.com [aksci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. merckmillipore.com [merckmillipore.com]

Spectroscopic Analysis of 2-Hydrazinylthiazole Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-hydrazinylthiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise elucidation of the molecular structure of novel this compound derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this important class of compounds. Grounded in established principles and supported by peer-reviewed literature, this guide delves into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this compound compounds.

Introduction: The Significance of the this compound Core

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug design.[4] When functionalized with a hydrazinyl group at the 2-position, the resulting this compound core offers a versatile platform for the synthesis of diverse chemical libraries.[5] The hydrazone linkage (-NH-N=CH-) provides a key point for structural modification, allowing for the introduction of various aryl and heteroaryl substituents, which significantly influences the pharmacological profile of the molecule.[6][7] Given the therapeutic potential of these compounds, a robust and reliable analytical workflow for their structural confirmation is not just a procedural formality but a critical component of the discovery process. This guide is structured to provide both the foundational knowledge and the practical details necessary to confidently characterize these molecules.

The Spectroscopic Quadfecta: A Multi-faceted Approach to Structural Elucidation

No single spectroscopic technique can provide a complete structural picture. Instead, a synergistic approach, leveraging the complementary information provided by NMR, IR, MS, and UV-Vis spectroscopy, is the gold standard for the characterization of this compound derivatives.[4][8][9]

Workflow for Spectroscopic Analysis of this compound Compounds

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine appended this compound derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of Novel 2-Hydrazinylthiazole Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Preamble: The Enduring Significance of the Thiazole Scaffold

In the landscape of medicinal chemistry, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold. Its presence in a wide array of natural products and clinically approved drugs, such as Vitamin B1 and Penicillin, underscores its versatile and potent role in biological systems.[1][2] The unique structural features of the thiazole nucleus allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets through various non-covalent interactions. Among its myriad derivatives, the 2-hydrazinylthiazole moiety has emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of pharmacological activities. This guide synthesizes current research to provide an in-depth technical overview of the synthesis, biological activities, and structure-activity relationships of these promising compounds, aimed at researchers, scientists, and drug development professionals.

Core Synthetic Strategies: From Precursors to Potent Derivatives

The synthesis of this compound derivatives is predominantly achieved through the venerable Hantzsch thiazole synthesis. This method offers a flexible and efficient pathway to the core scaffold, allowing for diverse substitutions. A common and effective approach involves a one-pot, three-component reaction, which is both atom-economical and environmentally favorable.[3][4]

The causality behind this choice of synthesis lies in its robustness and modularity. The reaction typically proceeds by reacting thiosemicarbazones with α-halocarbonyl compounds (e.g., phenacyl bromides).[5][6] The thiosemicarbazone precursors are themselves readily synthesized from the condensation of thiosemicarbazide with appropriate aldehydes or ketones.[2][7] This multi-step but straightforward process allows for the systematic introduction of a wide variety of substituents at different positions of the thiazole ring and the hydrazinyl side chain, facilitating the exploration of the chemical space for optimal biological activity.

Generalized Synthetic Workflow

The diagram below illustrates a common synthetic pathway. The choice of starting materials (Substituted Aldehyde/Ketone and α-Haloketone) directly dictates the R1 and R2 substituents on the final product, enabling the creation of extensive compound libraries for screening.

Caption: Generalized Hantzsch synthesis workflow for this compound derivatives.

A Spectrum of Biological Activities: Targeting Disease from Multiple Fronts

This compound derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating infectious diseases, cancer, and conditions related to oxidative stress.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antibacterial and antifungal properties of this class of compounds.[8] They have shown encouraging activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[3][4] The mechanism of action is often linked to the ability of the hydrazone moiety to chelate metal ions essential for bacterial enzyme function.[9]

The structure-activity relationship (SAR) studies reveal that the antimicrobial potency is significantly influenced by the nature of substituents on the aromatic rings. The presence of electron-withdrawing groups, such as chloro and nitro groups, at the para position of a phenyl ring has been shown to improve antimicrobial activity.[8] This is likely due to the enhancement of the molecule's ability to interact with target sites or its improved transport across bacterial cell membranes.

| Compound Class | Organism | Activity (MIC/IC50) | Reference |

| Thiazole Derivative 4b | E. coli, B. subtilis | 3.9 µg/mL | [8] |

| Thiazole Derivative 4e | MCF-7 (Breast Cancer) | 11.03 ± 1.047 µM | [8] |

| Pyridine Appended Derivatives | M. tuberculosis H37Rv | 6.40–7.14 µM | [10] |

| Acetylene Containing Derivatives | M. tuberculosis H37Rv | 50-100 µg/mL | [5] |

| Hydrazinyl Thiazole 5j | EGFR Kinase | 82.8 nM | [11] |

| Hydrazinyl Thiazole 5j | MCF-7 (Breast Cancer) | 10.87 µM | [11][12] |

Table 1: Summary of notable biological activities of selected this compound derivatives.

Antimycobacterial Potential

Tuberculosis remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new therapeutic agents.[5] this compound derivatives have emerged as a promising scaffold for novel anti-TB drugs.[10][13] Specifically, acetylene-containing derivatives and those appended with a pyridine ring have shown significant inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis (Mtb).[5][10][14]

In-silico and experimental studies suggest that a key target for these compounds is the β-Ketoacyl-ACP Synthase (KasA) protein.[5][9] KasA is a crucial enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of KasA disrupts cell wall integrity, leading to bacterial death.[5][9] This targeted mechanism provides a solid rationale for their development as anti-TB agents.

Anticancer Activity

The anticancer potential of this compound derivatives is one of the most extensively studied areas. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), leukemia (K-562), lung (A549), and liver (HePG-2).[1][11][12][15]

A key mechanism underlying their anticancer effect is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. It is often overexpressed or mutated in various cancers. Certain hydrazinylthiazole derivatives have been identified as potent EGFR inhibitors, with IC50 values in the nanomolar range.[11][12]

Caption: Simplified EGFR signaling pathway and the inhibitory action of derivatives.

Antioxidant and Anti-inflammatory Activities

Many this compound derivatives have also been reported to possess significant antioxidant properties, evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.[1][4][15][16] This activity is attributed to the hydrogen-donating ability of the hydrazinyl moiety. This antioxidant potential suggests these compounds could be beneficial in mitigating diseases associated with oxidative stress. Furthermore, some derivatives have shown potent in vitro anti-inflammatory activity, indicating their potential for development as dual-action therapeutic agents.[1][7][15]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount in drug design. For this compound derivatives, several key SAR trends have been established:

-

Substituents on the Phenyl Ring: As mentioned, electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) on a phenyl ring attached to the thiazole or hydrazone moiety often enhance antimicrobial and antimycobacterial activity.[5][8][17] Conversely, electron-donating groups (e.g., -OCH3) can increase anticancer potency in some series.[8]

-

The Hydrazone Linker (-N-N=C-): The hydrazone scaffold is critical for biological activity, playing a role in metal chelation and providing a site for crucial hydrogen bonding interactions with target enzymes.[9][10]

-

Substitutions on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring can significantly modulate activity. Bulky or lipophilic groups at these positions can influence binding affinity and pharmacokinetic properties.

Caption: Key structure-activity relationship points for this compound derivatives.

Key Experimental Protocols: Ensuring Rigor and Reproducibility

To ensure trustworthiness and scientific integrity, the protocols used to evaluate these compounds must be robust and self-validating. Below are outlines for two fundamental assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, serving as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a this compound derivative that inhibits 50% of cancer cell growth (IC50).

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Adriamycin).[15] Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation: The inclusion of both positive and negative (vehicle) controls is critical. The positive control ensures the assay is sensitive to cytotoxic agents, while the vehicle control establishes the baseline for 100% viability.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A positive control antibiotic (e.g., Ampicillin) should also be run in parallel.[3]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Future Perspectives and Conclusion

The this compound scaffold is a validated platform for the development of potent therapeutic agents. The diverse biological activities, coupled with synthetic tractability, make these compounds highly attractive for further investigation. Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles (ADME properties).

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Evaluation: Progressing the most promising candidates from in vitro assays to preclinical animal models to assess their efficacy and safety in a living system.

References

- Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. (n.d.). Google AI Search.

- Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. (2022). PubMed Central.

- Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). Taylor & Francis Online.

- Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). Taylor & Francis Online.

- Synthesis, Molecular Docking and Biological Evaluation of 2-(2-hydrazinyl)thiazoles as Potential Antioxidant, Anti-inflammatory and Anticancer Agent. (n.d.). ResearchGate.

- Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. (n.d.). PubMed.

- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). MDPI.

- Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. (n.d.). Bentham Science.

- Pyridine appended this compound derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022). PubMed Central.

- Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (n.d.). Taylor & Francis.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.

- Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (n.d.). MDPI.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health.

- Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. (2022). RSC Publishing.

- Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. (2022). ResearchGate.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). National Institutes of Health.

- Functional groups of the hydrazinyl-thiazole derivatives 2a-p. (n.d.). ResearchGate.

- 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. (2013). SciSpace.

- Pyridine appended this compound derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022). Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity agai ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00928E [pubs.rsc.org]

- 10. Pyridine appended this compound derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. (2013) | Parameshwar Makam | 110 Citations [scispace.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Hydrazinylthiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydrazinylthiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. We will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, supported by detailed experimental protocols and mechanistic insights. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged structural motif.

Introduction: The Significance of the this compound Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored pharmacophore. When functionalized with a hydrazinyl group at the 2-position, the resulting this compound scaffold exhibits an expanded repertoire of pharmacological activities. This is largely attributed to the reactive and versatile nature of the hydrazinyl moiety, which can be readily derivatized to explore a vast chemical space and modulate biological activity.

The inherent synthetic tractability of the this compound core allows for the facile introduction of diverse substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of potent lead compounds with a wide spectrum of therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory conditions.[2][3] This guide will explore the key facets of this important scaffold, providing both a theoretical foundation and practical insights for its application in drug discovery.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold is primarily achieved through the well-established Hantzsch thiazole synthesis. This versatile method typically involves the cyclization of a thiosemicarbazone with an α-haloketone.[4] A general synthetic pathway is outlined below.

Figure 1: Generalized synthetic scheme for this compound analogs.

A notable and environmentally friendly approach involves a one-pot, three-component reaction of arylglyoxals, Meldrum's acid, and thiosemicarbazones in an ethanol-water mixture.[2][5][6] This method offers high efficiency and access to a broad range of derivatives.[5][6]

Experimental Protocol: One-Pot Synthesis of 2-(2-Hydrazinyl)thiazole Derivatives[2]

-

Preparation of Thiosemicarbazones: A mixture of a substituted benzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in a 1:1 ethanol/water solution (10 mL) with a few drops of acetic acid is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone.

-

Synthesis of Arylglyoxals: Aryl methyl ketones are oxidized using selenium dioxide (SeO₂) to produce the corresponding arylglyoxals.[2]

-

One-Pot Three-Component Reaction: To a solution of the thiosemicarbazone (1 mmol) and Meldrum's acid (1 mmol) in a 1:1 ethanol/water mixture (10 mL), the arylglyoxal (1 mmol) is added. The reaction mixture is then refluxed for approximately 7 hours.

-

Isolation and Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure of the synthesized 2-(2-hydrazinyl)thiazole derivative is confirmed by spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications of the this compound Scaffold

The versatility of the this compound scaffold is evident in its broad spectrum of biological activities. The following sections will detail its applications in key therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents.[7][8][9] Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as proliferation and angiogenesis, and the induction of apoptosis.

One study reported that certain 2-(2-hydrazinyl)thiazole derivatives exhibited significant anticancer activity against the human leukemia cell line K-562.[7][8] Another series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones showed potent inhibitory activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[10] Notably, compound 4c from this series displayed superior activity compared to the standard drug Staurosporine.[10] This compound also demonstrated inhibition of VEGFR-2, a key receptor in angiogenesis, and induced cell cycle arrest at the G1/S phase, leading to apoptosis.[10]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4c | MCF-7 | 2.57 ± 0.16 | [10] |

| 4c | HepG2 | 7.26 ± 0.44 | [10] |

| Staurosporine (Standard) | MCF-7 | 6.77 ± 0.41 | [10] |

| Staurosporine (Standard) | HepG2 | 8.4 ± 0.51 | [10] |

| 2a | A549 (Lung Cancer) | 7.30 | [11] |

| Cisplatin (Standard) | A549 (Lung Cancer) | 12.65 | [11] |

Table 1: In vitro anticancer activity of selected this compound derivatives.

The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic rings play a crucial role in determining the anticancer potency. For instance, the introduction of a hydroxyl group and other substitutions on the benzylidene moiety can significantly enhance cytotoxic activity.[10]

Figure 2: Proposed mechanism of anticancer activity for certain this compound derivatives.

Antimicrobial Activity

The this compound scaffold is a promising platform for the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[5][6] The antimicrobial efficacy is significantly influenced by the substituents on the thiazole and hydrazinyl moieties.

Several studies have highlighted the antibacterial potential of this compound derivatives.[5][6] For instance, newly synthesized derivatives have shown encouraging activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2][5][6]

| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | Reference |

| Derivative 1 | 15 | 13 | [2] |

| Derivative 2 | 14 | 12 | [2] |

| Ampicillin (Standard) | 25 | 22 | [2] |

Table 2: Antibacterial activity of representative this compound derivatives.

Tuberculosis remains a major global health threat, necessitating the discovery of new and effective drugs. The this compound scaffold has emerged as a promising starting point for the development of novel anti-tuberculosis agents.[1][12][13] The mechanism of action is often attributed to the inhibition of essential enzymes in Mycobacterium tuberculosis, such as β-Ketoacyl-ACP Synthase (KasA), which is involved in mycolic acid biosynthesis.[1]

Acetylene-containing 2-(2-hydrazinyl)thiazole derivatives have been synthesized and evaluated for their activity against the H37Rv strain of Mycobacterium tuberculosis.[1][12] Several of these compounds exhibited significant inhibitory activity.[1][12] Similarly, pyridine-appended this compound derivatives have also shown potent antimycobacterial effects.[13]

| Compound Class | Inhibition (%) at 50 µg/mL | Target | Reference |

| Acetylene containing thiosemicarbazones | up to 75% | M. tuberculosis H37Rv | [1][12] |

| Acetylene containing 2-(2-hydrazinyl)thiazoles | 50-60% | M. tuberculosis H37Rv | [1][12] |

| Pyridine appended 2-hydrazinylthiazoles | - | M. tuberculosis H37Rv | [13] |

Table 3: Antimycobacterial activity of this compound derivatives.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. The this compound scaffold has been explored for its potential to mitigate these processes.[7][9][14]

Several synthesized 2-(2-hydrazinyl)thiazole derivatives have demonstrated potent in vitro anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[7][9] These compounds have also shown significant antioxidant potential by scavenging various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), superoxide, and hydrogen peroxide radicals.[7][9]

The antioxidant activity is crucial as it suggests a potential for these compounds to protect against cellular damage caused by reactive oxygen species. High radical scavenging effects indicate their potential safety for further pharmacological studies.[5][6]

Figure 3: Workflow for evaluating the antioxidant activity of this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged and highly versatile platform in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for the design of novel therapeutic agents. The demonstrated efficacy in preclinical models for cancer, microbial infections, and inflammatory conditions underscores the immense potential of this chemical class.

Future research should focus on elucidating the precise mechanisms of action for the various biological activities, which will enable more rational drug design. The exploration of novel substitutions and the application of computational methods for in silico screening will undoubtedly accelerate the discovery of new lead compounds with improved potency and selectivity. Furthermore, comprehensive preclinical and clinical evaluation of the most promising candidates is warranted to translate the therapeutic potential of this compound derivatives into tangible clinical benefits.

References

-

Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry, 45(5), 1-13. [Link]

-

Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances, 12(14), 8771-8782. [Link]

-

Kumar, A., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Publishing. [Link]

-

Kumar, A., et al. (2022). Pyridine appended this compound derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Scientific Reports, 12(1), 10526. [Link]

-

Makam, P., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry, 69, 472-480. [Link]

-

Raut, D. G., et al. (2022). Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. Recent Advances in Inflammation & Allergy Drug Discovery, 16(2), 96-106. [Link]

-

Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online. [Link]

-

Raut, D. G., et al. (2022). Syntheses, Molecular Docking and Biological Evaluation of 2-(2-hydrazinyl)thiazoles as Potential Antioxidant, Anti-inflammatory and Anticancer Agent. ResearchGate. [Link]

-

Raut, D. G., et al. (2022). Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. PubMed. [Link]

-

Raut, D. G., et al. (2022). Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. Bentham Science. [Link]

-

National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. ResearchGate. [Link]

-

Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. ResearchGate. [Link]

-

MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

SciSpace. (2013). 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. SciSpace. [Link]

-

El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

-

National Institutes of Health. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. National Institutes of Health. [Link]

-

SciSpace. (2013). 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. SciSpace. [Link]

-

ResearchGate. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. ResearchGate. [Link]

-

ACS Publications. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25867–25881. [Link]

Sources

- 1. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity agai ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00928E [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 11. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine appended this compound derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Bioactive Hydrazinylthiazoles

Introduction: The Hydrazinylthiazole Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks with therapeutic potential is paramount. Among the privileged heterocyclic scaffolds, the 1,3-thiazole ring fused with a hydrazinyl moiety has emerged as a nucleus of significant interest.[1][2] This chemical architecture is not merely a synthetic curiosity; it is a versatile pharmacophore that has demonstrated a remarkable breadth of biological activities.[3][4] Hydrazinylthiazole derivatives have shown promise as potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, underscoring their importance in contemporary drug discovery and development.[5][6][7][8][9]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery and synthesis of bioactive hydrazinylthiazoles. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind synthetic strategies, the logic of biological evaluation, and the critical analysis of structure-activity relationships (SAR). By grounding our discussion in established protocols and mechanistic insights, we aim to equip the reader with the foundational knowledge and practical tools necessary to innovate within this exciting chemical space.

Synthetic Strategies: Mastering the Construction of the Hydrazinylthiazole Core

The cornerstone of any drug discovery program is the efficient and versatile synthesis of the target chemical scaffold. For hydrazinylthiazoles, the Hantzsch thiazole synthesis remains a widely employed and robust method.[10][11] This classical condensation reaction provides a straightforward and modular approach to constructing the thiazole ring, allowing for the systematic introduction of diverse substituents to probe the chemical space for optimal biological activity.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview